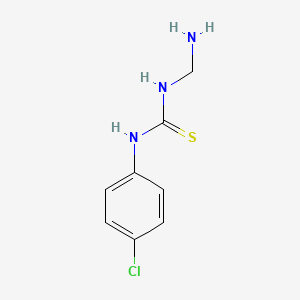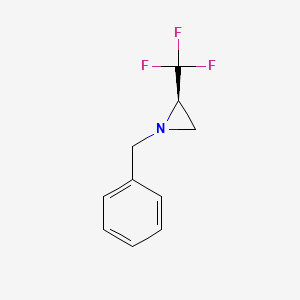
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable benzyl alcohol precursor. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler phenolic structures.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde or 3-Bromo-6-fluoro-2-hydroxybenzoic acid.
Reduction: Formation of 2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-fluoro-2-hydroxybenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-hydroxybenzyl alcohol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-2-hydroxybenzyl alcohol: Lacks the bromine atom, leading to different chemical and biological properties.
2-Hydroxybenzyl alcohol: Lacks both halogen atoms, resulting in significantly different reactivity and applications.
Uniqueness
3-Bromo-6-fluoro-2-hydroxybenzyl alcohol is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its interactions with molecular targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H6BrFO2 |
|---|---|
Poids moléculaire |
221.02 g/mol |
Nom IUPAC |
6-bromo-3-fluoro-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2,10-11H,3H2 |
Clé InChI |
KITLJXZWEIFZQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


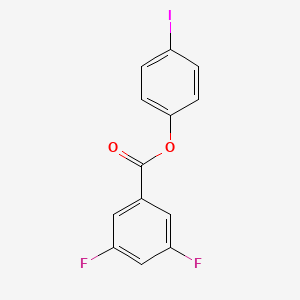
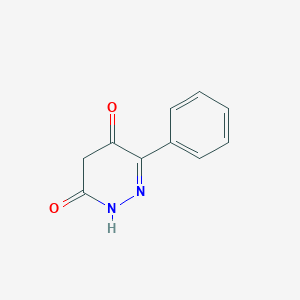
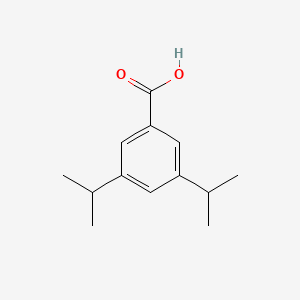
![2-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12835141.png)

![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)
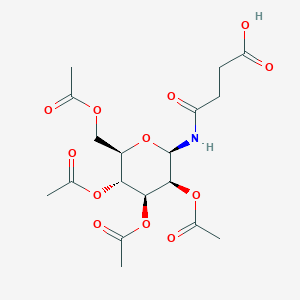

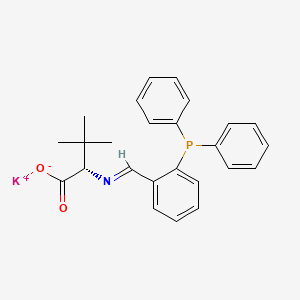
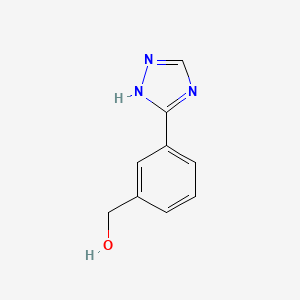
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)

